molecular formula C11H17FN4 B2721006 4-(4-(2-Fluoroethyl)piperazin-1-yl)-2-methylpyrimidine CAS No. 2034284-52-9

4-(4-(2-Fluoroethyl)piperazin-1-yl)-2-methylpyrimidine

Cat. No. B2721006
M. Wt: 224.283
InChI Key: UJCYDAZNBGCRGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(4-(2-Fluoroethyl)piperazin-1-yl)-2-methylpyrimidine” is a chemical compound with potential applications in various fields of research and industry. It’s a part of a class of compounds known as aryl fluorides .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study reported the synthesis of 5-cyano-N-(4-(4-(2-[18F]fluoroethyl)piperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide for PET imaging of colony-stimulating factor 1 receptor (CSF1R), an emerging target for neuroinflammation imaging . Another study reported the synthesis of eight novel 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated by spectroscopy and elemental analyses . For instance, the structure of 4-[4-[1-(2-fluoroethyl)piperidin-4-yl]piperazin-1-yl]-2-methoxyaniline was reported, which contains total 55 bond(s); 26 non-H bond(s), 6 multiple bond(s), 4 rotatable bond(s), 6 aromatic bond(s), 3 six-membered ring(s), 1 primary amine(s) (aromatic), 2 tertiary amine(s) (aliphatic), 1 tertiary amine(s) (aromatic) and 1 ether(s) (aromatic) .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a study reported the development of a radioligand by radiofluorination of a chlorine-substituted precursor . Another study reported the photodegradation of fleroxacin, a synthetic fluoroquinolone antibacterial .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the molecular formula of (4-(2-Fluoroethyl)piperazin-1-yl)(piperidin-4-yl)methanone is C12H22FN3O and its molecular weight is 243.32 g/mol.

Scientific Research Applications

Synthesis and Molecular Docking

A significant aspect of the research on this compound revolves around its synthesis and the study of its interactions with biological molecules through molecular docking. For instance, the synthesis of substituted 2-amino-7-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles and their evaluation against cancer cell lines highlights the compound's potential in medicinal chemistry (Parveen et al., 2017). Another study on piperazine-1-yl-1H-indazole derivatives, including molecular docking studies, underlines the importance of these compounds in drug design and discovery (Balaraju et al., 2019).

Biological Activities

Research also extends to the biological activities of derivatives of this compound, including antimicrobial and antineoplastic activities. For example, the study of antimycobacterial spiro-piperidin-4-ones through atom economic, stereoselective synthesis demonstrates the compound's potential against Mycobacterium tuberculosis, with specific derivatives showing promising in vitro and in vivo activities (Kumar et al., 2008).

Corrosion Inhibition

An interesting application outside of biomedicine is the study of piperidine derivatives as corrosion inhibitors for iron. Quantum chemical calculations and molecular dynamics simulations have shown that certain derivatives can effectively protect iron against corrosion, highlighting a potential application in materials science (Kaya et al., 2016).

Antibacterial and Anti-inflammatory Activities

Further studies have identified novel methylpyrimidine sulfonyl piperazine derivatives with significant antibacterial, anthelmintic, and anti-inflammatory activities. These compounds have been synthesized using Suzuki coupling, showing potent pharmacological properties in in vitro and in vivo models (Mohan et al., 2014).

Safety And Hazards

The safety and hazards of similar compounds have been studied. For instance, fluorobenzene, an aryl fluoride, is a colorless liquid and a precursor to many fluorophenyl compounds .

Future Directions

The future directions in the research of similar compounds could involve the synthesis of more active bicyclic fluoroquinolones to expand a range of their biological activities . Additionally, the development of novel compounds for PET imaging of emerging targets for neuroinflammation imaging could be another promising direction .

properties

IUPAC Name

4-[4-(2-fluoroethyl)piperazin-1-yl]-2-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17FN4/c1-10-13-4-2-11(14-10)16-8-6-15(5-3-12)7-9-16/h2,4H,3,5-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJCYDAZNBGCRGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CCN(CC2)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17FN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(2-Fluoroethyl)piperazin-1-yl]-2-methylpyrimidine

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